molecular formula C9H15NO B2791669 4-Ethynyl-N,N-dimethyloxan-4-amine CAS No. 2503205-26-1

4-Ethynyl-N,N-dimethyloxan-4-amine

Cat. No.: B2791669
CAS No.: 2503205-26-1
M. Wt: 153.225
InChI Key: VAJRNAPMWPTQON-UHFFFAOYSA-N
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Description

4-Ethynyl-N,N-dimethyloxan-4-amine is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is characterized by the presence of an ethynyl group attached to an oxan-4-amine structure, which includes a tetrahydro-2H-pyran ring.

Preparation Methods

The synthesis of 4-Ethynyl-N,N-dimethyloxan-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-N,N-dimethyloxan-4-amine.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-Ethynyl-N,N-dimethyloxan-4-amine undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-4-one derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents like sodium azide, leading to the formation of azido derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

4-Ethynyl-N,N-dimethyloxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-N,N-dimethyloxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active site residues, leading to inhibition or activation of enzymatic activity. The compound’s effects on biological pathways depend on its ability to modulate specific molecular targets .

Comparison with Similar Compounds

4-Ethynyl-N,N-dimethyloxan-4-amine can be compared with similar compounds such as:

    4-Ethynyl-N,N-dimethyltetrahydro-2H-pyran-4-amine: This compound shares a similar structure but lacks the ethynyl group, resulting in different reactivity and applications.

    4-Ethynyl-N,N-dimethylmorpholine: This compound contains a morpholine ring instead of an oxan ring, leading to variations in chemical properties and biological activity.

    4-Ethynyl-N,N-dimethylpiperidine:

Properties

IUPAC Name

4-ethynyl-N,N-dimethyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-9(10(2)3)5-7-11-8-6-9/h1H,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRNAPMWPTQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOCC1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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